An In-Depth Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic D-amino acid of significant interest in pharmaceutical and biochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, stereoselective synthesis, and critical applications of this unique molecular building block.
Executive Summary: The Significance of a D-Enantiomer
(R)-2-Amino-5-phenylpentanoic acid, the D-enantiomer of its more common L-counterpart, offers distinct advantages in the development of novel therapeutics. While L-amino acids are the fundamental components of proteins, the incorporation of D-amino acids into peptides and other molecular scaffolds can dramatically alter their biological properties.[1][2] The presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[1] Furthermore, the unique stereochemistry can lead to novel receptor interactions and enhanced biological activity.[2] This guide serves as a foundational resource for harnessing the potential of this specific chiral building block.
Molecular Identity and Physicochemical Characteristics
The fundamental identity and properties of (R)-2-Amino-5-phenylpentanoic acid are crucial for its effective use in a laboratory setting. These characteristics dictate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-5-phenylpentanoic acid | |
| Synonyms | D-2-Amino-5-phenyl-pentanoic acid, 5-Phenyl-D-norvaline | |
| CAS Number | 36061-08-2 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Appearance | White solid or powder | |
| Melting Point | 255-257 °C (for racemic mixture) | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Solubility Profile: As a zwitterionic compound, (R)-2-Amino-5-phenylpentanoic acid exhibits solubility characteristics typical of amino acids. It is expected to have maximum solubility in aqueous solutions at acidic or basic pH and minimum solubility near its isoelectric point.[3][4] Its solubility is generally low in nonpolar organic solvents but increases in polar protic solvents like methanol and ethanol, particularly with pH adjustment.[5][6] The presence of the phenylalkyl side chain imparts more hydrophobic character compared to smaller amino acids, influencing its solubility in hydroalcoholic mixtures.[3][7]
Spectroscopic and Analytical Characterization
Unambiguous characterization is the bedrock of chemical synthesis. The following data serve as a reference for confirming the identity and purity of (R)-2-Amino-5-phenylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While a specific experimental spectrum for the (R)-isomer is not publicly available, the expected chemical shifts can be inferred from the data for the (S)-isomer and related structures.[8][9]
-
¹H NMR (Expected):
-
Aromatic Protons (C₆H₅-): A multiplet between δ 7.1-7.4 ppm.
-
Alpha-Proton (-CH(NH₂)-): A triplet or doublet of doublets around δ 3.7 ppm.
-
Methylene Protons (-CH₂-): Multiple multiplets between δ 1.6-2.7 ppm corresponding to the three methylene groups in the pentanoic acid chain. The protons closer to the phenyl group will be further downfield.
-
-
¹³C NMR (Expected):
-
Carbonyl Carbon (-COOH): A signal in the range of δ 175-185 ppm.
-
Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-145 ppm.
-
Alpha-Carbon (-CH(NH₂)-): A signal around δ 55-60 ppm.
-
Methylene Carbons (-CH₂-): Signals in the aliphatic region between δ 25-40 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support structural assignment. For the racemic mixture, a protonated molecular ion peak is observed.
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 194.12. An experimental value of 194.4 for the (S)-isomer has been reported.[8]
Synthesis and Chiral Purification
Obtaining enantiomerically pure (R)-2-Amino-5-phenylpentanoic acid is a critical step for its use in stereospecific applications. The synthesis typically starts with a racemic preparation followed by chiral resolution, or through a direct asymmetric synthesis.
Racemic Synthesis: A Malonic Ester Approach
A common and robust method for preparing the racemic backbone is the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.[10] This method is reliable for producing the racemic compound on a large scale.
Figure 1: Workflow for racemic synthesis.
Experimental Protocol (Racemic Synthesis): [10]
-
Deprotonation: Dissolve diethyl acetamidomalonate in anhydrous ethanol under a nitrogen atmosphere. Add a solution of sodium ethoxide in ethanol and reflux for 30 minutes.
-
Alkylation: To the refluxing mixture, add 1-bromo-3-phenylpropane dropwise. Continue refluxing overnight.
-
Work-up: Cool the reaction to room temperature. Filter to remove the sodium bromide precipitate and concentrate the filtrate under reduced pressure.
-
Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 12-16 hours.
-
Isolation: Cool the aqueous solution and wash with diethyl ether to remove non-polar impurities. Adjust the pH of the aqueous phase to the isoelectric point (pH ~7-8) with ammonium hydroxide.
-
Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from an ethanol-water mixture to yield pure (±)-2-amino-5-phenylpentanoic acid.
Chiral Resolution: Enzymatic Approach
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers.[11][12][13] This process utilizes an enzyme, such as a lipase, that stereoselectively catalyzes a reaction (e.g., hydrolysis of an ester) on one enantiomer, leaving the other unreacted.
Figure 2: Conceptual workflow for enzymatic resolution.
Self-Validating Protocol (Conceptual):
-
Esterification: First, the racemic amino acid is converted to its methyl or ethyl ester derivative using standard methods (e.g., SOCl₂ in methanol).
-
Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer (pH ~7.5). A lipase (e.g., from Burkholderia sp.) is added. The reaction is stirred at room temperature and monitored by HPLC.[12] The enzyme will selectively hydrolyze the (S)-ester to the (S)-carboxylic acid.
-
Separation: Once ~50% conversion is reached, the reaction is stopped. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester remains in the organic phase, while the (S)-acid salt is in the aqueous phase.
-
Isolation of (R)-isomer: The organic phase is collected and the solvent evaporated. The resulting (R)-ester is then hydrolyzed under basic conditions (e.g., NaOH) to yield the final (R)-2-Amino-5-phenylpentanoic acid.
-
Validation: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC to validate the success of the resolution.
Key Applications in Research and Drug Development
The unique properties of (R)-2-Amino-5-phenylpentanoic acid make it a valuable building block in several areas of advanced research.
Peptide Synthesis and Peptidomimetics
The primary application is its incorporation into peptide sequences to create more robust and potent therapeutic candidates.[7][14][15]
-
Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by naturally occurring L-specific proteases, leading to a longer duration of action in the body.[1][2]
-
Conformational Control: The phenyl side chain introduces hydrophobicity, which can influence peptide folding and enhance binding to biological targets.[7] The (R)-configuration forces the peptide backbone into unique conformations not accessible with standard L-amino acids, allowing for the exploration of new pharmacological profiles.
-
Neuroscience Research: Derivatives of related amino acids are being explored for their potential neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases.[15]
Chiral Ligands and Asymmetric Catalysis
Enantiomerically pure amino acids can serve as precursors for chiral ligands used in asymmetric catalysis. These ligands are essential for synthesizing other chiral molecules with high stereoselectivity, a critical process in modern pharmaceutical manufacturing.
Development of Enzyme Inhibitors
The unique structure of (R)-2-Amino-5-phenylpentanoic acid makes it and its derivatives candidates for the development of enzyme inhibitors. Analogs of 2-amino-5-phenylpentanoic acid have shown potent inhibitory activity against critical enzymes like HIV-1 Protease and Nitric Oxide Synthase (NOS).[16] Designing inhibitors with D-amino acids can lead to highly specific and stable interactions within an enzyme's active site.
Figure 3: Key application areas.
Safety and Handling
As a laboratory chemical, (R)-2-Amino-5-phenylpentanoic acid requires careful handling to minimize exposure and ensure safety.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid dust formation. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place as recommended (2-8°C).[18]
-
Conclusion
(R)-2-Amino-5-phenylpentanoic acid is more than a simple isomer; it is a specialized tool for overcoming common challenges in drug development, particularly in the realm of peptide therapeutics. Its ability to enhance metabolic stability and introduce novel structural motifs makes it an invaluable component in the medicinal chemist's toolbox. A thorough understanding of its properties, combined with robust protocols for its synthesis and purification, empowers researchers to fully leverage its potential in creating the next generation of targeted and effective medicines.
References
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Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 1373. [Link]
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Li, H., et al. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Molecules, 22(1), 103. [Link]
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MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993756, D-2-Amino-5-phenyl-pentanoic acid. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761813, L-2-Amino-5-phenyl-pentanoic acid. Retrieved January 11, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. Retrieved January 11, 2026, from [Link]
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Sarkar, A., & Kole, R. K. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]
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Wikipedia. (n.d.). AP5. Retrieved January 11, 2026, from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse001166 - 5-Phenylpentanoic Acid. Retrieved January 11, 2026, from [Link]
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